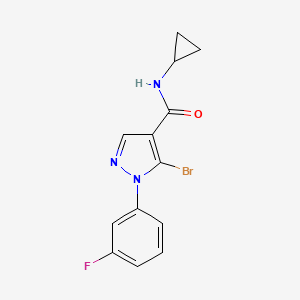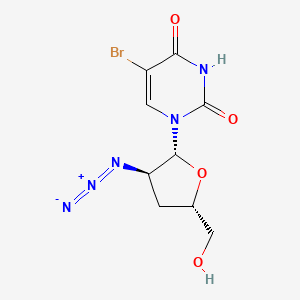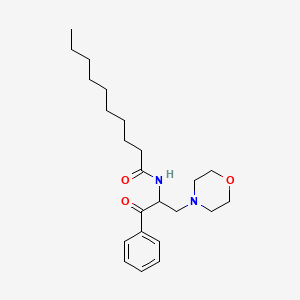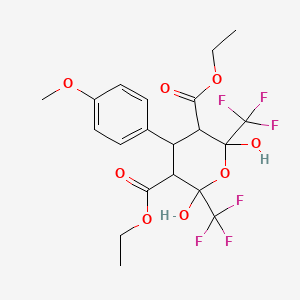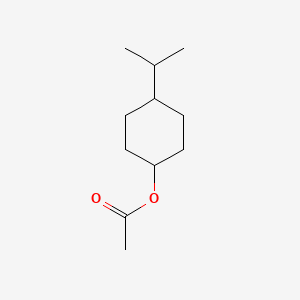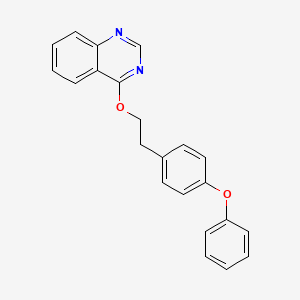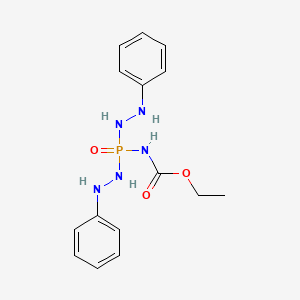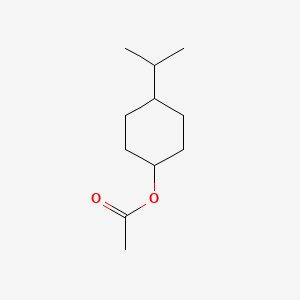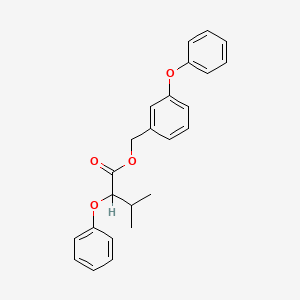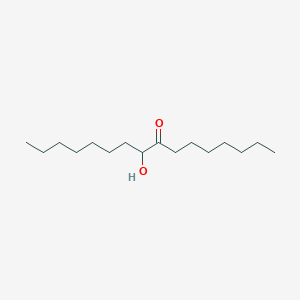
9-Hydroxyhexadecan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxyhexadecan-8-one: is an organic compound with the molecular formula C16H32O2 It is a hydroxy ketone, characterized by the presence of both hydroxyl (-OH) and ketone (C=O) functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxyhexadecan-8-one can be achieved through several methods. One common approach involves the oxidation of 9-hydroxyhexadecan-8-ol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 9-hexadecyn-8-one, followed by selective oxidation. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Hydroxyhexadecan-8-one can undergo further oxidation to form 9-oxohexadecanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 9-hydroxyhexadecan-8-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like tosyl chloride or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Tosyl chloride in pyridine.
Major Products:
Oxidation: 9-oxohexadecanoic acid.
Reduction: 9-hydroxyhexadecan-8-ol.
Substitution: 9-tosyloxyhexadecan-8-one.
Scientific Research Applications
Chemistry: 9-Hydroxyhexadecan-8-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and as a precursor for bioactive molecules. It is also used in the study of lipid metabolism and enzyme activity.
Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and polymers. Its functional groups allow for easy modification, making it a versatile component in various formulations.
Mechanism of Action
The mechanism of action of 9-Hydroxyhexadecan-8-one involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl and ketone groups play a crucial role in its binding affinity and reactivity. For example, in lipid metabolism, the compound can be oxidized or reduced by enzymes, influencing the overall metabolic pathway. Additionally, its structural similarity to other bioactive molecules allows it to interact with specific receptors, modulating biological responses.
Comparison with Similar Compounds
16-Hydroxyhexadecanoic acid: Similar in structure but with a carboxylic acid group instead of a ketone.
9-Hydroxyhexadecan-8-ol: The reduced form of 9-Hydroxyhexadecan-8-one.
9-Oxohexadecanoic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of both hydroxyl and ketone functional groups, which provide it with distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
4444-11-5 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
9-hydroxyhexadecan-8-one |
InChI |
InChI=1S/C16H32O2/c1-3-5-7-9-11-13-15(17)16(18)14-12-10-8-6-4-2/h15,17H,3-14H2,1-2H3 |
InChI Key |
GEOUKYZTVQMHGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(=O)CCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


